molecular formula C22H18N2O4 B2559684 2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922031-02-5

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Cat. No. B2559684
CAS RN: 922031-02-5
M. Wt: 374.396
InChI Key: XDRPPKRUOTVBDD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of the compound is C17H14O4 . The average mass is 282.291 Da and the monoisotopic mass is 282.089203 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 535.8±50.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 85.5±3.0 kJ/mol . The flash point is 203.2±23.6 °C . The index of refraction is 1.625 . The molar refractivity is 76.1±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activity

  • The development of novel heterocyclic compounds derived from visnagenone and khellinone, exhibiting anti-inflammatory and analgesic properties, underscores the versatility of dibenzo[b,f][1,4]oxazepin derivatives in medicinal chemistry. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemical Synthesis and Characterization

  • Research on the synthesis of benzodiazepinooxazoles reveals the creation of various benzoxazinotropones through hydrolysis, showcasing the chemical flexibility and potential for generating novel compounds with unique properties. The study discusses the synthesis pathways and potential applications of these compounds in various chemical processes (Wakabayashi, Kurihara, Ishikawa, Okada, & Nozoe, 1991).

Potential for Drug Development

  • The synthesis of 5-aroylindolyl-substituted hydroxamic acids, particularly focusing on compounds with potent inhibitory selectivity against histone deacetylase 6 (HDAC6), suggests a promising direction for Alzheimer's disease treatment. One specific compound demonstrated not only the ability to reduce phosphorylation and aggregation of tau proteins but also showed neuroprotective activity and potential for improving cognitive functions in animal models, highlighting its significance in drug development for neurodegenerative diseases (Lee et al., 2018).

Advanced Organic Synthesis Techniques

  • The development of new synthetic methodologies for constructing carbon-carbon bonds in dihydrodibenz[b,e]oxepins showcases advanced techniques in organic synthesis. This research presents a new method for the formation of 11-substituted dibenzoxepins, highlighting the innovation in synthetic strategies and their applications in creating complex organic molecules (Ohshima, Kumazawa, & Obase, 1993).

properties

IUPAC Name

2-methoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-7-9-20-17(11-13)24-22(26)16-12-14(8-10-19(16)28-20)23-21(25)15-5-3-4-6-18(15)27-2/h3-12H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRPPKRUOTVBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

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